4-[6-(dimethylamino)-2-methylpyrimidin-4-yl]-N-(3-fluoro-4-methylphenyl)piperazine-1-carboxamide
Overview
Description
4-[6-(dimethylamino)-2-methylpyrimidin-4-yl]-N-(3-fluoro-4-methylphenyl)piperazine-1-carboxamide is a complex organic compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry for the development of therapeutic agents .
Preparation Methods
The synthesis of 4-[6-(dimethylamino)-2-methylpyrimidin-4-yl]-N-(3-fluoro-4-methylphenyl)piperazine-1-carboxamide involves multiple steps. One common synthetic route includes the reaction of 2,4-dichloropyrimidine with N2,3-trimethyl-2H-indazol-6-amine in a mixture of water and methanol at temperatures between 25 and 30°C . This reaction yields N-(2-chloropyrimidin-4-yl)-N,2,3-dimethyl-2H-indazol-6-amine, which can then be further modified to obtain the desired compound.
Chemical Reactions Analysis
4-[6-(dimethylamino)-2-methylpyrimidin-4-yl]-N-(3-fluoro-4-methylphenyl)piperazine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups in the molecule.
Scientific Research Applications
This compound has a wide range of scientific research applications, including:
Medicinal Chemistry: It is used in the development of drugs for treating various diseases such as cancer, bacterial infections, and inflammatory conditions.
Biological Research: The compound is used to study the biological pathways and mechanisms involved in disease progression and treatment.
Industrial Applications: It is used in the synthesis of other complex organic molecules and as a building block in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-[6-(dimethylamino)-2-methylpyrimidin-4-yl]-N-(3-fluoro-4-methylphenyl)piperazine-1-carboxamide involves its interaction with specific molecular targets in the body. The compound binds to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar compounds to 4-[6-(dimethylamino)-2-methylpyrimidin-4-yl]-N-(3-fluoro-4-methylphenyl)piperazine-1-carboxamide include other pyrimidine derivatives such as:
Imatinib: Used in the treatment of chronic myeloid leukemia.
Dasatinib: Another drug used for leukemia treatment.
Nilotinib: Also used for treating leukemia.
These compounds share a pyrimidine core but differ in their substituents, leading to variations in their biological activities and therapeutic applications.
Properties
IUPAC Name |
4-[6-(dimethylamino)-2-methylpyrimidin-4-yl]-N-(3-fluoro-4-methylphenyl)piperazine-1-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25FN6O/c1-13-5-6-15(11-16(13)20)23-19(27)26-9-7-25(8-10-26)18-12-17(24(3)4)21-14(2)22-18/h5-6,11-12H,7-10H2,1-4H3,(H,23,27) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQTBKGGXQCKIML-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)N2CCN(CC2)C3=CC(=NC(=N3)C)N(C)C)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25FN6O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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